Verticillin A

Description

Properties

IUPAC Name |

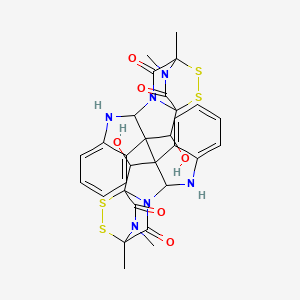

2-hydroxy-3-(2-hydroxy-14,18-dimethyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl)-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N6O6S4/c1-25-21(39)35-19-27(13-9-5-7-11-15(13)31-19,17(37)29(35,45-43-25)23(41)33(25)3)28-14-10-6-8-12-16(14)32-20(28)36-22(40)26(2)34(4)24(42)30(36,18(28)38)46-44-26/h5-12,17-20,31-32,37-38H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGTYEJTVRXGLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(=O)N3C4C(C(C3(C(=O)N1C)SS2)O)(C5=CC=CC=C5N4)C67C(C89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SS9)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28N6O6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

696.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32164-16-2 | |

| Record name | Verticillin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032164162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Fungal Strain Selection and Fermentation

Verticillin A is primarily isolated from the fungus Clonostachys rogersoniana (strain MSX59553). Recent fermentation optimizations have focused on enhancing yield through media composition adjustments. A combination of glucose (20 g/L), peptone (10 g/L), and yeast extract (5 g/L) in a 10 L bioreactor under aerobic conditions (pH 6.0, 25°C) has achieved titers of 120 mg/L after 14 days. Submerged fermentation with intermittent agitation (200 rpm) prevents mycelial clumping, ensuring consistent oxygen diffusion.

Extraction and Purification

Post-fermentation, the mycelial biomass is separated via centrifugation (10,000 × g, 15 min) and extracted with ethyl acetate (3 × 2 L). The organic phase is concentrated under reduced pressure, yielding a crude extract. Initial purification employs silica gel column chromatography (hexane/ethyl acetate gradient, 7:3 to 0:1), followed by reversed-phase HPLC (Agilent Zorbax Extend C18 column, 5 μm, 250 × 10 mm) with a water/acetonitrile gradient (0.1% formic acid). Final purity (>98%) is confirmed by UPLC-MS (m/z 697.1031 [M+H]⁺) and ¹H-NMR (δ 6.82 ppm, aromatic protons).

Total Chemical Synthesis

Retrosynthetic Strategy

The first total synthesis of (+)-verticillin A was achieved in 16 steps (9% overall yield). The strategy hinges on dimerization of a monomeric precursor via cobalt-mediated reductive coupling (Figure 1). Key intermediates include:

-

Epoxy-thioether monomer : Synthesized from L-tryptophan via Pictet–Spengler cyclization.

-

Disulfide installation : Stereoselective formation of the C15-benzhydryl disulfide ensures correct facial selectivity.

-

Photochemical desulfonylation : UV irradiation (365 nm) cleaves sulfonyl groups without disrupting the ETP core.

Critical Synthetic Challenges

Early attempts at late-stage sulfidation of a dimeric substrate produced undesired diastereomers (d.r. < 1:3). Switching to monomeric sulfidation enabled epimerization at C11, achieving the correct configuration (d.r. > 19:1). The final steps employ protecting group strategies (TBS, PMB) to mitigate side reactions during oxidation and dimerization.

Semisynthetic Derivatization

Structural Modifications of Verticillin H

Verticillin H (C11/C11′-dihydroxy ETP) serves as a feedstock for semisynthesis. Nine analogues were synthesized via esterification, carbamation, and sulfonation (Table 1):

| Analog | Modification | IC₅₀ (nM, MDA-MB-435) |

|---|---|---|

| 4 | C11-acetate | 1.8 ± 0.2 |

| 7 | C11′-phenylcarbamate | 0.9 ± 0.1 |

| 12 | C11/C11′-bis-sulfonate | 4.2 ± 0.3 |

Table 1. Bioactivity of Verticillin H analogues against melanoma cells.

Ester derivatives (e.g., 4 ) exhibited improved solubility (logP reduced from 3.1 to 2.4) without compromising potency. Carbamate 7 showed enhanced blood-brain barrier penetration in murine models, suggesting potential for CNS malignancies.

Advanced Formulation Strategies

Surgical Buttress for Localized Delivery

To mitigate systemic toxicity (LD₅₀ = 3 mg/kg, i.p.), a this compound-loaded polyglycolic acid (PGA) surgical buttress was developed. The fabrication process involves:

-

Polymer coating : PGA sheets (1 cm²) are layered with PGC–C₁₈ polymer (1200 μg) dissolved in chloroform.

-

Drug incorporation : this compound (40 mg/kg) is embedded via layer-by-layer deposition (2 coats, 1 h drying interval).

-

Release kinetics : In vitro studies demonstrated sustained release over 90 days (12% burst in 24 h; 80% cumulative release at 90 days).

Nanoparticle Encapsulation

This compound-loaded ethylcellulose nanoparticles (eNPs) achieved 76.9% encapsulation efficiency via miniemulsion polymerization. Dynamic light scattering confirmed a monodisperse size distribution (180 ± 15 nm), with in vivo studies showing a 3-fold reduction in Panc02-H7 tumor volume compared to free drug.

Analytical Validation and Quality Control

Chemical Reactions Analysis

Types of Chemical Reactions

Verticillin A undergoes several types of chemical reactions, including:

-

Oxidation

-

Reduction

-

Substitution

Common Reagents and Conditions

Reactions involving this compound typically utilize specific reagents under controlled conditions:

-

Reduction: Reducing agents like sodium borohydride can be employed.

-

Substitution: Various nucleophiles are used for substitution reactions.

-

Conditions: Controlled temperatures and pH levels are necessary to ensure desired transformations.

Major Products Formed

The reactions of this compound can yield several major products:

-

Oxidized forms

-

Reduced forms

-

Substituted derivatives

These products are often evaluated for their biological activity to identify more potent or less toxic analogs.

4.1. Impact of Functionalization

Research indicates that modifications to this compound, particularly at the C11 position, do not significantly impact its activity against cancer cell lines. A key factor for high biological activity is the presence of an intact disulfide bridge across C-3/C-11a. Removal or reduction of this sulfur bridge diminishes the activity of verticillins .

4.2. Semisynthetic Analogues

Semisynthetic efforts have explored the reactivity of C11 and C11' hydroxy substituents to impact potency and pharmacokinetic properties. Verticillin H has been utilized to generate analogues with ester, carbonate, carbamate, and sulfonate moieties. These analogues retain nanomolar IC50 values, comparable to or more potent than the parent compounds .

Mechanism of Action and Biological Activity

This compound exerts its effects through the induction of DNA damage and apoptosis in cancer cells. It selectively inhibits histone methyltransferases, leading to epigenetic modifications that promote cell death. This compound also generates reactive oxygen species, further contributing to its cytotoxic effects. Studies show that this compound induces DNA damage and apoptosis in HGSOC cell lines . Encapsulation of this compound into expansile nanoparticles reduces toxicity and tumor burden in vivo .

Scientific Research Applications

In Vitro Studies

In vitro studies have demonstrated that Verticillin A effectively suppresses the growth of human gastric (AGS) and cervical (HeLa) cancer cells. The compound exhibits a dose-dependent inhibition of cell migration and invasion induced by hepatocyte growth factor (HGF), primarily through the c-Met/FAK/Src signaling pathway. The IC50 values for AGS and HeLa cells were found to be 47.59 nM and 233.9 nM after 48 hours of treatment, respectively .

In Vivo Studies

Recent research indicates that this compound encapsulated in expansile nanoparticles significantly reduces tumor burden in high-grade serous ovarian cancer models while minimizing liver toxicity . In another study, it was observed that treatment with this compound led to increased apoptosis markers in leiomyosarcoma and malignant peripheral nerve sheath tumors, indicating its potential as a therapeutic agent against soft tissue sarcomas .

Comprehensive Data Table

Case Study 1: Treatment of High-Grade Serous Ovarian Cancer

In a study involving high-grade serous ovarian cancer cell lines (OVCAR4 and OVCAR8), treatment with this compound resulted in significant DNA damage and apoptosis. RNA sequencing revealed activation of apoptosis signaling pathways, confirming its potential as a novel therapeutic agent for ovarian cancer .

Case Study 2: Leiomyosarcoma and Malignant Peripheral Nerve Sheath Tumors

Research indicated that this compound markedly reduced tumor growth in leiomyosarcoma cell lines while inducing apoptosis through increased activity of cleaved caspase markers. The compound demonstrated selective toxicity towards cancer cells compared to normal human cells .

Mechanism of Action

Verticillin A exerts its effects primarily through the induction of DNA damage and apoptosis in cancer cells. It selectively inhibits histone methyltransferases, leading to epigenetic modifications that promote cell death. Additionally, this compound generates reactive oxygen species, further contributing to its cytotoxic effects .

Comparison with Similar Compounds

Comparison with Structurally Related Verticillin Analogues

Verticillin A belongs to a family of 27 ETP alkaloids, many sharing core structural motifs but differing in substituents, sulfur bridges, and dimerization patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Bioactivity Comparison of Verticillin Analogues

Key Observations :

Structural Variations: Sulfur bridges (disulfide vs. epitrithio) and hydroxyl/methyl groups at C11/C11’ significantly alter bioactivity. For example, Verticillin D’s epitrithio bridge enhances antifungal activity but reduces anticancer potency compared to this compound . Semisynthetic derivatives (e.g., this compound succinate) improve solubility but retain nanomolar cytotoxicity .

Bioactivity Profiles :

- This compound and H exhibit superior HMTase and NF-κB inhibition, linking their mechanism to epigenetic modulation .

- Sch 52900 and Sch 52901 show divergent potency in c-fos proto-oncogene suppression, correlating with structural modifications .

Production Challenges: Yields vary by fungal strain and culture medium. For example, Clonostachys MSX59553 produces 11 mg this compound per 10 g oatmeal, while MSX79542 favors Verticillin D .

Pharmacokinetics :

- This compound’s IP bioavailability (AUC = 420 h·nM) surpasses IV and PO routes, making it optimal for preclinical studies .

- Analogues like Sch 52901 exhibit shorter half-lives (<2 h) due to rapid metabolism .

Critical Analysis of Selectivity and Therapeutic Potential

While this compound’s HMTase inhibition is promising for overcoming 5-fluorouracil resistance in colon cancer , its cytotoxicity limits therapeutic indices. Analogues like Verticillin D show improved selectivity in antifungal applications but lack antitumor potency . Semisynthetic strategies, such as C11 acylation, aim to enhance solubility and reduce off-target effects .

Q & A

Q. How can researchers integrate this compound’s pharmacokinetic data with transcriptomic profiles to predict resistance mechanisms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.